Tryparsamide

Description

Properties

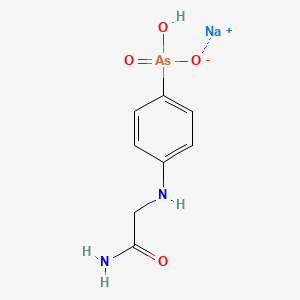

IUPAC Name |

sodium;[4-[(2-amino-2-oxoethyl)amino]phenyl]-hydroxyarsinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYIAABRKWHXJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsN2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301046341 | |

| Record name | Tryparsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-72-3 | |

| Record name | Tryparsamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryparsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tryparsamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NN21HAX16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Development of Tryparsamide: A Technical History of the First Chemotherapeutic Agent for Late-Stage Sleeping Sickness

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 20th century marked a pivotal era in the fight against infectious diseases, with the development of the first synthetic antimicrobial agents. Among these pioneering discoveries was Tryparsamide, an organoarsenical compound that revolutionized the treatment of late-stage human African trypanosomiasis, or sleeping sickness. This technical guide provides a comprehensive overview of the history of this compound's development, from its chemical synthesis to its preclinical and clinical evaluation, offering valuable insights for today's drug development professionals.

Genesis and Chemical Synthesis

The journey of this compound began in the laboratories of the Rockefeller Institute for Medical Research, where chemists Walter A. Jacobs and Michael Heidelberger embarked on a systematic search for arsenical compounds with therapeutic potential. Building upon the earlier work of Paul Ehrlich with atoxyl and Salvarsan, they synthesized a series of N-substituted glycine derivatives of arsanilic acid. In 1919, they reported the synthesis of N-phenylglycineamide-p-arsonic acid, which would come to be known as this compound[1].

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as detailed by Jacobs and Heidelberger, involves a two-step process starting from p-arsanilic acid.

Step 1: Synthesis of N-Phenylglycine-p-arsonic Acid

-

Reaction Setup: A mixture of p-arsanilic acid and an aqueous solution of chloroacetic acid is prepared.

-

Condensation: The mixture is heated, leading to the condensation of the amino group of arsanilic acid with the chloroacetic acid to form N-phenylglycine-p-arsonic acid.

-

Isolation: Upon cooling, the product crystallizes from the reaction mixture and is collected by filtration.

Step 2: Amidation to N-Phenylglycineamide-p-arsonic Acid (this compound)

-

Esterification: The N-phenylglycine-p-arsonic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid.

-

Ammonolysis: The resulting ester is then treated with a concentrated aqueous solution of ammonia. This step converts the ester group into an amide group.

-

Purification: The crude N-phenylglycineamide-p-arsonic acid is purified by recrystallization from water to yield the final product, this compound.

DOT Script for this compound Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Preclinical Evaluation

Prior to human trials, the efficacy and toxicity of this compound were rigorously evaluated in various animal models of trypanosomiasis. These studies were crucial in establishing a preliminary therapeutic index and understanding the drug's activity against different species of trypanosomes.

Experimental Protocol: Animal Models

-

Animal Species: Rabbits, rats, and mice were the primary models used.

-

Trypanosome Species: Infections were induced using various species, including Trypanosoma rhodesiense and Trypanosoma equiperdum.

-

Infection Method: Animals were typically infected via intraperitoneal or intravenous injection of a standardized suspension of trypanosomes.

-

Treatment: this compound was administered intravenously or intramuscularly at varying doses and schedules.

-

Endpoints: The primary endpoints were the clearance of trypanosomes from the peripheral blood and the survival rate of the treated animals.

Summary of Preclinical Findings

The preclinical studies demonstrated that this compound was highly effective in clearing trypanosome infections in animal models. The drug showed a favorable therapeutic index, with a significant margin between the effective dose and the toxic dose.

| Animal Model | Trypanosoma Species | Route of Administration | Efficacy Outcome |

| Rabbit | T. rhodesiense | Intravenous | Clearance of parasitemia |

| Rat | T. rhodesiense | Intravenous | Increased survival time |

| Mouse | T. equiperdum | Intraperitoneal | High cure rate |

Clinical Trials in the Belgian Congo

The definitive test of this compound's efficacy came from the human clinical trials conducted by Dr. Louise Pearce in the Belgian Congo (now the Democratic Republic of Congo) starting in 1920[2][3]. This was a region heavily burdened by sleeping sickness, providing a critical testing ground for the new drug.

Experimental Protocol: Human Clinical Trials

-

Patient Population: Patients with late-stage sleeping sickness, confirmed by the presence of trypanosomes in the cerebrospinal fluid (CSF), were enrolled.

-

Dosage and Administration: this compound was administered intravenously, typically in weekly doses. The dosage was carefully escalated to determine the optimal balance between efficacy and toxicity.

-

Efficacy Assessment: The primary measure of efficacy was the clearance of trypanosomes from the blood and, crucially, the CSF. The normalization of the white blood cell count in the CSF was also a key indicator of successful treatment of the central nervous system infection.

-

Toxicity Monitoring: Patients were closely monitored for adverse effects, with a particular focus on ocular toxicity, which had been observed with other arsenicals. This involved regular visual acuity tests and examinations of the optic nerve.

DOT Script for Clinical Trial Workflow

Caption: Workflow of the this compound clinical trials.

Summary of Clinical Findings

The clinical trials conducted by Louise Pearce and later by others, such as Clement C. Chesterman, demonstrated the remarkable efficacy of this compound in treating late-stage sleeping sickness. The results, for the first time, offered hope for a cure for a disease that was previously almost uniformly fatal once it reached the central nervous system.

| Study | Number of Patients | Treatment Regimen | Cure Rate | Notable Side Effects |

| Pearce (1920s) | >100 | Weekly intravenous injections | ~80% | Optic neuritis |

| Chesterman (1920s) | 40 | Varied, weekly intravenous | High, with CSF improvement | Visual disturbances |

It is important to note that a significant drawback of this compound therapy was the risk of optic nerve damage, which could lead to visual impairment and, in some cases, blindness. The incidence of this side effect varied and was a primary concern in its clinical use.

Mechanism of Action

The trypanocidal activity of this compound is not inherent to the pentavalent arsenical form in which it is administered. Instead, it acts as a prodrug that is metabolically activated within the trypanosome.

The proposed mechanism of action involves the following steps:

-

Uptake: this compound is taken up by the trypanosome.

-

Reduction: Inside the parasite, the pentavalent arsenic (As⁵⁺) is reduced to the more toxic trivalent state (As³⁺). This reduction is thought to be carried out by parasitic enzymes.

-

Enzyme Inhibition: The resulting trivalent arsenical is highly reactive and binds to sulfhydryl groups (-SH) of essential parasitic enzymes. A key target is believed to be trypanothione reductase, an enzyme unique to trypanosomatids and crucial for their defense against oxidative stress[2][3][4].

-

Metabolic Disruption: Inhibition of trypanothione reductase and other vital enzymes disrupts the parasite's redox balance and key metabolic pathways, such as glycolysis, leading to cell death[5][6][7].

DOT Script for Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Conclusion and Legacy

The development of this compound stands as a landmark achievement in the history of chemotherapy. It was the first effective treatment for the neurological stage of sleeping sickness, a feat made possible by its ability to cross the blood-brain barrier. The systematic approach to its synthesis, preclinical testing, and rigorous clinical evaluation set a new standard for drug development in the early 20th century. While its use was eventually superseded by safer and more effective drugs, the story of this compound offers enduring lessons in medicinal chemistry, pharmacology, and the global effort to combat neglected tropical diseases. The challenges faced in its development, particularly the management of its toxicity, continue to be relevant in the ongoing quest for novel therapeutics.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mechanism of inhibition of trypanothione reductase and glutathione reductase by trivalent organic arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of various metabolic conditions and of the trivalent arsenical melarsen oxide on the intracellular levels of fructose 2,6-bisphosphate and of glycolytic intermediates in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. What controls glycolysis in bloodstream form Trypanosoma brucei? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Tryparsamide: A Technical Whitepaper on the Pioneering Work of Jacobs and Heidelberger

For Immediate Release

This technical guide provides an in-depth analysis of the seminal discovery of Tryparsamide, a groundbreaking arsenical compound for the treatment of African trypanosomiasis (sleeping sickness), by Rockefeller Institute chemists Walter A. Jacobs and Michael Heidelberger in 1919. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the chemical synthesis, experimental evaluation, and early clinical application of this historically significant therapeutic agent.

Introduction: The Quest for a "Magic Bullet" Against Sleeping Sickness

In the early 20th century, African trypanosomiasis was a devastating epidemic across sub-Saharan Africa. The available treatments were either ineffective or highly toxic. Inspired by the work of Paul Ehrlich and his development of Salvarsan for syphilis, the Rockefeller Institute for Medical Research embarked on a mission to develop a "magic bullet" for sleeping sickness. This effort was led by the chemist Walter A. Jacobs and the immunologist Michael Heidelberger, who systematically synthesized and evaluated a series of arsenical compounds. Their work culminated in the creation of this compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, a compound that proved to be the first effective treatment for the late, neurological stage of the disease.[1]

Chemical Synthesis of this compound (N-phenylglycineamide-p-arsonic acid)

Jacobs and Heidelberger developed two primary methods for the synthesis of this compound, as detailed in their 1919 publication in the Journal of the American Chemical Society. Both methods utilized readily available starting materials and involved straightforward chemical transformations.

Experimental Protocol: Method 1 - Direct Condensation

This method involves the direct condensation of arsanilic acid with chloroacetamide in an alkaline solution.

Reagents:

-

Arsanilic acid

-

Chloroacetamide

-

Sodium hydroxide

-

Sodium carbonate

-

Hydrochloric acid

-

Alcohol

Procedure:

-

A solution of arsanilic acid is prepared in aqueous sodium hydroxide and sodium carbonate.

-

Chloroacetamide is added to the solution.

-

The mixture is heated, leading to the condensation of the two molecules.

-

After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the crude N-phenylglycineamide-p-arsonic acid.

-

The crude product is then purified by recrystallization from water.

-

The purified acid is dissolved in a sodium hydroxide solution and precipitated with alcohol to yield the sodium salt, this compound.

Experimental Protocol: Method 2 - From N-phenylglycine-p-arsonic acid

This alternative synthesis route starts with the preparation of N-phenylglycine-p-arsonic acid, which is then converted to the amide.

Procedure:

-

Preparation of N-phenylglycine-p-arsonic acid: Arsanilic acid is condensed with chloroacetic acid in an alkaline solution. The resulting N-phenylglycine-p-arsonic acid is precipitated by acidification.

-

Esterification: The N-phenylglycine-p-arsonic acid is esterified, for example, with methanol in the presence of a strong acid catalyst.

-

Amidation: The resulting ester is then treated with ammonia to form the desired N-phenylglycineamide-p-arsonic acid.

-

Salt Formation: The final product is converted to its sodium salt, this compound, as described in Method 1.

Preclinical Evaluation: Toxicity and Efficacy in Animal Models

The biological evaluation of this compound was conducted by Wade H. Brown and Louise Pearce, also at the Rockefeller Institute. Their extensive studies in various animal models were crucial in establishing the drug's therapeutic potential and toxicological profile.

Experimental Protocols: Animal Studies

Animal Models:

-

Mice

-

Rats

-

Guinea Pigs

-

Rabbits

Trypanosome Strains:

-

Trypanosoma brucei

-

Trypanosoma gambiense

-

Trypanosoma rhodesiense

-

Trypanosoma equiperdum

Infection Protocol: Animals were typically infected intraperitoneally with a standardized suspension of trypanosomes. The infection was allowed to establish for a specific period (e.g., 24 hours) before treatment commenced.

Drug Administration: this compound was administered via various routes, including subcutaneous, intramuscular, and intravenous injections, to determine the most effective and least toxic method.

Efficacy Assessment: The primary measure of efficacy was the clearance of trypanosomes from the peripheral blood. Animals were monitored for relapse by regular microscopic examination of blood samples. A cure was generally defined as the permanent absence of parasites from the blood.

Toxicity Assessment: The toxicity of this compound was evaluated by determining the maximum tolerated dose (MTD) and the minimum lethal dose (MLD) in different animal species. Animals were observed for clinical signs of toxicity, and post-mortem examinations were performed to identify any pathological changes.

Quantitative Data from Animal Studies

| Animal Model | Trypanosome Strain | Route of Administration | Curative Dose (g/kg) | Minimum Lethal Dose (g/kg) | Therapeutic Index (MLD/Curative Dose) |

| Mice | T. gambiense | Subcutaneous | 0.2 - 0.3 | 2.0 - 2.25 | ~7-11 |

| Rats | T. gambiense | Subcutaneous | 0.2 - 0.3 | 0.75 | ~2.5-3.75 |

| Guinea Pigs | T. gambiense | Subcutaneous | 0.15 | 1.5 | ~10 |

| Rabbits | T. brucei | Intravenous | 0.2 - 0.35 | 0.75 | ~2-3.75 |

Note: Data compiled from the 1919 publications of Pearce and Brown in the Journal of Experimental Medicine.

Human Trials in the Belgian Congo

The promising results from the animal studies led to human trials, which were courageously undertaken by Dr. Louise Pearce in the Belgian Congo starting in 1920. Her work was instrumental in demonstrating the clinical utility of this compound in treating sleeping sickness, particularly in the advanced stages of the disease.

Experimental Protocol: Human Trials

Patient Population: Patients with both early (hemolymphatic) and late (central nervous system) stage Trypanosoma gambiense infection were included in the trials. The stage of the disease was determined by the presence of trypanosomes and the white blood cell count in the cerebrospinal fluid.

Treatment Regimen: this compound was administered intravenously or intramuscularly. Dosages and treatment schedules were varied to determine the optimal regimen. A typical course consisted of weekly injections for several weeks.

Efficacy Evaluation: The primary endpoints for efficacy were the clearance of trypanosomes from the blood and cerebrospinal fluid, and the resolution of clinical symptoms, including the neurological manifestations of late-stage disease. Patients were followed for extended periods to monitor for relapse.

Safety Evaluation: Patients were closely monitored for adverse effects. The most significant and concerning side effect was damage to the optic nerve, which could lead to visual impairment and, in some cases, blindness.

Quantitative Data from Human Trials

| Patient Group | Number of Patients | Treatment Regimen | Cure Rate (%) | Incidence of Serious Visual Disturbances (%) |

| Early Stage | Not specified in detail | Varied | High (specific % not consistently reported) | Low |

| Late Stage | 77 | Varied, typically weekly injections | ~80% (reported as successful in the majority of cases) | 22% (17 of 77 patients experienced some degree of visual impairment) |

Note: Data is based on the comprehensive 1921 report by Louise Pearce in the Journal of Experimental Medicine and other historical accounts.[2][3]

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms were not fully understood at the time of its discovery, it was hypothesized that this compound, a pentavalent arsenical, is metabolized in vivo to a trivalent form, which is the active trypanocidal agent. This trivalent arsenic compound is thought to exert its effect by binding to sulfhydryl groups in essential parasite enzymes, thereby disrupting their metabolism.

Conclusion

The discovery of this compound by Jacobs and Heidelberger represents a landmark achievement in the history of chemotherapy. Their systematic approach to drug design and the rigorous preclinical and clinical evaluation conducted by their colleagues Brown and Pearce set a new standard for drug development. While this compound was eventually superseded by less toxic and more effective drugs, it remained a cornerstone of sleeping sickness treatment for decades and saved countless lives. The story of this compound serves as a powerful testament to the potential of dedicated scientific research to address pressing global health challenges.

References

- 1. rupress.org [rupress.org]

- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHEMOTHERAPY OF TRYPANOSOME AND SPIROCHETE INFECTIONS : BIOLOGICAL SERIES. I. THE TOXIC ACTION OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

Tryparsamide: A Historical Pillar in the Genesis of Chemotherapy

An In-depth Technical Guide on the Development, Mechanism, and Clinical Application of a Landmark Arsenical

Foreword

This technical guide provides a comprehensive analysis of Tryparsamide, a pivotal organoarsenical compound that played a crucial role in the early history of chemotherapy. Aimed at researchers, scientists, and drug development professionals, this document delves into the discovery, synthesis, mechanism of action, and clinical application of this compound for the treatment of African trypanosomiasis (sleeping sickness) and neurosyphilis. Through a detailed examination of historical data, experimental protocols, and clinical outcomes, this guide illuminates the scientific journey of this compound, from its promising inception to its eventual decline due to toxicity, offering valuable lessons for contemporary drug discovery and development.

Introduction: The Dawn of a Chemotherapeutic Era

The early 20th century marked a transformative period in medicine with the advent of chemotherapy, a concept pioneered by Paul Ehrlich. Building on Ehrlich's work with arsenicals, which led to the development of Salvarsan for syphilis, researchers at the Rockefeller Institute for Medical Research embarked on a quest to synthesize new arsenic-based compounds with therapeutic potential against other devastating diseases.[1] It was in this fervent environment of scientific discovery that this compound emerged as a beacon of hope.

Synthesized in 1919 by Walter Jacobs and Michael Heidelberger, this compound (the sodium salt of N-phenylglycineamide-p-arsonic acid) was a pentavalent organic arsenical that demonstrated remarkable efficacy against trypanosomes, the protozoan parasites responsible for African sleeping sickness.[2] Its ability to penetrate the central nervous system made it one of the first effective treatments for the late, neurological stage of this fatal disease.[2] Subsequently, its application was extended to the treatment of neurosyphilis, another debilitating condition with neurological manifestations.[1]

This guide will provide a granular look at the scientific and clinical history of this compound, offering a detailed account of its development, a summary of its clinical efficacy and toxicity through structured data, and a reconstruction of the experimental protocols that defined its use.

The Genesis of this compound: A Historical Timeline

The development of this compound was a landmark achievement of the Rockefeller Institute's strategic focus on chemotherapy. The following diagram illustrates the key milestones and individuals involved in its journey from laboratory synthesis to clinical application.

Chemical Synthesis and Properties

This compound is the sodium salt of N-phenylglycineamide-p-arsonic acid, a pentavalent organic arsenical compound. Its chemical structure allowed for good solubility in water, facilitating its administration via intravenous or intramuscular injection.

Synthesis Protocol

Note: This represents a generalized schematic of the likely synthesis pathway based on the chemical knowledge of the era. The exact reagents, conditions, and purification methods would have been detailed in the original 1919 publication in the Journal of Experimental Medicine.

Mechanism of Action: Disrupting the Parasite's Engine

This compound, as a pentavalent arsenical, is a prodrug that requires metabolic activation to exert its trypanocidal effects. Inside the trypanosome, it is reduced to its trivalent arsenical form. This trivalent arsenoxide is the active metabolite that disrupts the parasite's metabolism.

The primary target of trivalent arsenicals in trypanosomes is the glycolytic pathway. These parasites are heavily dependent on glycolysis for their energy production. The trivalent arsenoxide inhibits key enzymes in this pathway, particularly those with sulfhydryl groups in their active sites. One such critical enzyme is 6-phosphofructo-2-kinase. Inhibition of this enzyme disrupts the production of fructose-2,6-bisphosphate, a vital allosteric activator of phosphofructokinase, a rate-limiting enzyme in glycolysis. This disruption leads to a catastrophic failure of energy production, ultimately causing the death of the parasite.

Mechanism of Resistance

The development of resistance to this compound has been linked to mutations in the parasite's P2 aminopurine transporter.[3] This transporter is responsible for the uptake of the drug into the trypanosome. Loss-of-function mutations in the gene encoding this transporter lead to reduced drug accumulation within the parasite, thereby conferring resistance.

Pre-clinical and Clinical Evaluation

The development of this compound followed a logical progression from synthesis to animal studies and finally to human clinical trials, a foundational approach in modern drug development.

Experimental Protocols: Animal Studies

Pioneering work by Wade Hampton Brown and Louise Pearce at the Rockefeller Institute established the efficacy and toxicity profile of this compound in animal models. While the full detailed protocols are found in their original publications, the general methodology involved:

-

Animal Models: Rabbits were extensively used, particularly for studying infections with Trypanosoma brucei and for modeling syphilis.

-

Infection: Animals were inoculated with the respective pathogens to establish a consistent and reproducible infection.

-

Drug Administration: this compound was administered intravenously or intramuscularly at varying doses and schedules to determine the therapeutic index.

-

Monitoring: The researchers meticulously monitored the animals for the clearance of parasites from the blood, resolution of clinical signs, and evidence of toxicity, including behavioral changes and post-mortem examination of tissues.

Clinical Trials in African Trypanosomiasis

The seminal human trials of this compound were conducted by Louise Pearce in the Belgian Congo, beginning in 1920.[2] These trials were instrumental in establishing the drug's efficacy in late-stage sleeping sickness.

Methodology of the Belgian Congo Trials (as reconstructed from historical accounts):

-

Patient Population: The trials included patients with late-stage African trypanosomiasis, characterized by neurological symptoms and the presence of trypanosomes in the cerebrospinal fluid (CSF).

-

Treatment Regimen: Patients received a series of intravenous or intramuscular injections of this compound. Dosages were carefully calibrated based on body weight and the severity of the disease. A typical course might involve weekly injections for several weeks.

-

Assessment of Efficacy: Efficacy was determined by the disappearance of trypanosomes from the blood and CSF, and a marked improvement in the patient's neurological and general condition.

-

Monitoring of Toxicity: Patients were closely monitored for adverse effects, with particular attention to visual disturbances.

Quantitative Analysis of Efficacy and Toxicity

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound from historical clinical studies. It is important to note that the standards of clinical trial reporting in the early 20th century were different from today's, and the data is often presented in a less standardized format.

Efficacy in African Trypanosomiasis

| Study/Report | Patient Population | Treatment Regimen | Cure Rate | Relapse Rate | Reference |

| Pearce (1920s, Belgian Congo) | Late-stage T.b. gambiense | Intravenous/intramuscular injections | ~80% | Not specified | |

| Pearce (1922) | 77 advanced cases | Single doses (0.5-5.0g) followed by repeated doses | Not specified as cure rate, but noted marked improvement | Noted in some patients after single doses | [2] |

Efficacy in Neurosyphilis

| Study/Report | Patient Population | Treatment Regimen | Outcome | Reference |

| Loevenhart & Lorenz (1919 onwards) | 42 advanced cases of paresis | Not specified | 21 discharged and restored to useful work; 4 showed great improvement | [1] |

Toxicity Profile: The Challenge of Optic Atrophy

The most significant and dose-limiting toxicity of this compound was its effect on the optic nerve, which could lead to visual impairment and, in some cases, irreversible blindness.

| Adverse Effect | Incidence | Severity | Notes | Reference |

| Optic Neuritis / Atrophy | 22% (17 of 77 patients in one study) | Ranged from slight visual impairment to marked vision loss. | Some cases were transitory, while others resulted in permanent impairment. | [4] |

| Other Systemic Effects | Not well-quantified in available sources | Generally considered less severe than optic toxicity | Included fever, skin rashes, and gastrointestinal disturbances. | General historical accounts |

The Decline of an Era: The Superseding of this compound

Despite its groundbreaking success, the significant risk of ocular toxicity ultimately led to the decline in the use of this compound. The development of safer and more effective drugs, most notably Melarsoprol in the 1940s, provided a better therapeutic option for late-stage African trypanosomiasis.[5] The advent of penicillin in the 1940s also revolutionized the treatment of syphilis, rendering arsenicals largely obsolete for this indication.

Conclusion: The Enduring Legacy of this compound

This compound holds a significant place in the history of chemotherapy. It was a product of a systematic and rational approach to drug discovery that defined the early 20th century. The story of this compound offers several enduring lessons for modern drug development:

-

The Importance of a Therapeutic Index: this compound's journey underscores the critical balance between efficacy and toxicity. A successful drug must not only be effective against a disease but also be acceptably safe for the patient.

-

The Value of a Multidisciplinary Approach: The collaboration between chemists (Jacobs and Heidelberger) and biologists/physicians (Brown and Pearce) was fundamental to the success of the this compound program.

-

The Imperative of Continued Innovation: The eventual replacement of this compound highlights the need for continuous research and development to find safer and more effective therapies.

While no longer in clinical use, the legacy of this compound endures as a testament to the pioneering spirit of early chemotherapists and as a crucial chapter in the ongoing battle against infectious diseases.

References

- 1. Medicine: this compound | TIME [time.com]

- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Tryparsamide and the Campaign Against Sleeping Sickness in Early 20th-Century Africa

A Technical Whitepaper on the Development, Application, and Public Health Impact of the First Neurologically Active Trypanocidal Agent

Abstract

The early 20th century witnessed devastating epidemics of Human African Trypanosomiasis (HAT), or sleeping sickness, across vast regions of Africa, posing a significant barrier to colonial administration and causing immense mortality. The development of Tryparsamide, a pentavalent arsenical, at the Rockefeller Institute for Medical Research marked a pivotal moment in the history of tropical medicine. Synthesized in 1919, it was the first agent capable of crossing the blood-brain barrier, offering a treatment for the late, neurological stage of the disease caused by Trypanosoma brucei gambiense.[1][2] This guide provides a technical overview of this compound's development, its application in large-scale public health campaigns, the experimental and clinical protocols of the era, and its profound, albeit complex, impact on public health in colonial Africa. We consolidate available quantitative data, detail historical methodologies, and present logical workflows through diagrammatic representations to offer a comprehensive resource for researchers in pharmacology and global health history.

Introduction: The Scourge of Sleeping Sickness

Human African Trypanosomiasis, a vector-borne parasitic disease transmitted by the tsetse fly, created a public health crisis in colonial Africa. The disease progresses in two stages: an early hemolymphatic stage and a late meningoencephalitic stage, which occurs after the parasite crosses the blood-brain barrier.[3] Prior to this compound, existing treatments like Atoxyl were highly toxic and ineffective against the neurological stage, rendering a late-stage diagnosis a death sentence.[4] The great sleeping sickness epidemics in the Congo Basin and Uganda between 1896 and 1906, for instance, resulted in an estimated 800,000 deaths.[5] This catastrophic mortality prompted colonial administrations and research institutions to intensify the search for an effective chemotherapy.

Development and Mechanism of Action

This compound (sodium N-phenylglycineamide-p-arsonate) was synthesized in 1919 by Walter Jacobs and Michael Heidelberger at the Rockefeller Institute, building on the arsenical chemistry work of Paul Ehrlich.[1][5] Pathologists Louise Pearce and Wade Hampton Brown conducted the crucial animal model studies, demonstrating its trypanocidal activity and its unique ability to penetrate the central nervous system.[6]

Proposed Mechanism of Action

This compound is a prodrug that requires metabolic activation to its trivalent arsenoxide form to exert its trypanocidal effect.[7] The precise mechanism was not understood in the early 20th century, but modern research indicates that its active form disrupts critical metabolic pathways within the trypanosome.[7]

-

Enzyme Inhibition: The trivalent arsenical binds to sulfhydryl groups on essential parasitic enzymes, particularly those involved in glycolysis.[8] Since bloodstream-form trypanosomes are entirely dependent on glycolysis for ATP production, inhibiting this pathway is rapidly fatal to the parasite.[7]

-

Drug Uptake and Resistance: The uptake of this compound into the trypanosome is mediated by membrane transporters.[7] Resistance to the drug, which was observed over time, has been linked to mutations in these transporters, leading to reduced drug accumulation within the parasite.[7][9]

Experimental and Clinical Protocols

The public health campaigns utilizing this compound were massive undertakings, often carried out by mobile teams who screened and treated entire populations.[5] The protocols, pioneered in the Belgian Congo by Louise Pearce starting in 1920, established a framework for diagnosis, staging, and treatment that became standard practice.[4][6]

Diagnostic Workflow

Diagnosis was a multi-step process focused on identifying the parasite and, crucially, determining the stage of the disease to inform treatment decisions.

-

Step 1: Clinical Screening: Mobile teams would first conduct mass screenings, palpating for enlarged cervical lymph nodes (Winterbottom's sign), a classic symptom of gambiense HAT.

-

Step 2: Parasitological Confirmation (Early Stage): Fluid was aspirated from swollen lymph nodes with a needle and examined microscopically for the presence of motile trypanosomes.[10] Examination of a wet smear of unstained blood was also used.[11]

-

Step 3: Staging via Lumbar Puncture: To distinguish between early and late-stage disease, a lumbar puncture was performed to obtain a sample of cerebrospinal fluid (CSF).[12] This was the most critical diagnostic step for administering this compound. The procedure was performed between the lumbar vertebrae (typically L3-L5) with the patient in a lateral recumbent or sitting position.[13][14]

-

Step 4: CSF Analysis: The collected CSF was examined for two key indicators of late-stage infection:

-

Presence of Trypanosomes: Microscopic detection of the parasite in the CSF confirmed CNS invasion.

-

White Blood Cell Count (Pleocytosis): An elevated white blood cell count in the CSF (typically >5 cells/µL) was a strong indicator of meningoencephalitis, even if parasites were not visualized.[15]

-

Caption: Diagnostic and treatment workflow for Trypanosomiasis in the this compound era.

Treatment Protocol

The administration of this compound required careful dosing to balance efficacy with its significant toxicity.

-

Drug Preparation: this compound was supplied as a water-soluble powder. For administration, it was dissolved in sterile water.

-

Route of Administration: The drug could be administered intravenously or intramuscularly.[14] The intravenous route was most common.

-

Dosage Regimen: Dosing was typically done on a weekly basis to allow for drug clearance and minimize cumulative toxicity.[12]

-

Individual Dose: 2.0 to 3.0 grams was a standard weekly dose for an adult.

-

Course of Treatment: Treatment was given in courses of 8 to 10 weekly doses.

-

Total Dosage: The total amount administered depended on the disease stage. Early-stage cases might receive 24 to 30 grams total, while advanced, late-stage cases required 50 to 70 grams, often administered over multiple courses separated by rest intervals of one to two months.

-

-

Monitoring for Toxicity: The most feared complication was damage to the optic nerve. Patients were monitored for visual disturbances, such as blurred vision or narrowing of the visual field. If these symptoms occurred, treatment was immediately halted.[14] In many cases, the visual impairment was transitory, but permanent blindness could occur, especially with high doses.[6][14]

Quantitative Data on Efficacy and Toxicity

The most widely cited efficacy figure for this compound comes from the initial human trials led by Louise Pearce in the Belgian Congo, which reported a cure rate of approximately 80%.[4][6] However, detailed, disaggregated data from this period is scarce in modern databases. The tables below summarize the available quantitative information.

Table 1: this compound Efficacy in T.b. gambiense Infections (c. 1921-1925)

| Study / Report | Patient Cohort | Disease Stage(s) | Reported Cure Rate / Success | Source |

|---|---|---|---|---|

| Pearce (1921-1925) | 77+ patients in Belgian Congo | Primarily Advanced (Stage 2) | ~80% | [4][6] |

| Van den Branden & Van Hoof (1923) | 55 patients (3-year follow-up) | Not specified | Data on relapse rates reported |

| Chesterman (1923-1924) | 40+ patients in Belgian Congo | Not specified | "Extremely successful" |[7] |

Table 2: Standard Treatment and Toxicity Profile

| Parameter | Value / Description | Source |

|---|---|---|

| Administration Route | Intravenous (preferred), Intramuscular | [14] |

| Typical Adult Dose | 2.0 - 3.0 grams, weekly | |

| Total Course (Early Stage) | 24 - 30 grams | |

| Total Course (Advanced Stage) | 50 - 70 grams (in multiple courses) | |

| Primary Toxicity | Optic Nerve Damage (Optic Atrophy) | [1][14] |

| Incidence of Blindness | Not consistently quantified; dose-dependent. A single overdose incident by a colleague of Dr. Eugène Jamot reportedly blinded 700 patients. |

| Other Toxic Effects | General arsenical toxicity: nausea, vomiting, dermatitis. | |

Public Health Impact and Legacy

The introduction of this compound fundamentally changed the prognosis for late-stage sleeping sickness, transforming it from a certain death sentence into a treatable disease.

-

Epidemic Control: Coupled with the systematic "screen-and-treat" methodology of mobile health teams, this compound was instrumental in controlling the massive sleeping sickness epidemics of the 1920s and 1930s.[5] This campaign formed the basis for the first large-scale public health programs in many parts of colonial Africa, particularly the Belgian Congo.

-

The "Double-Edged Sword": The success of this compound was always shadowed by its potential to cause blindness. This created a difficult risk-benefit calculation for physicians and public health officials. The decision to treat was a decision to risk a patient's sight to save their life.

-

Drug Resistance: By the 1940s, widespread resistance to this compound was reported, diminishing its effectiveness and necessitating the development of new drugs like melarsoprol.

-

Foundation for Future Chemotherapy: Despite its flaws, this compound was a landmark achievement. It proved the principle that the central nervous system could be reached by a chemotherapeutic agent to treat a parasitic infection. It remained the drug of choice for late-stage HAT for nearly three decades until the introduction of melarsoprol in the late 1940s.[1]

Caption: Logical relationship of this compound's public health impact.

Conclusion

This compound occupies a critical and complex place in the history of medicine and public health in Africa. It was a pioneering therapeutic agent that saved hundreds of thousands of lives and enabled the control of devastating sleeping sickness epidemics. The protocols developed for its deployment represent one of the first successful applications of mass chemotherapy in a resource-limited setting. However, its severe toxicity, particularly the risk of blindness, underscores the difficult compromises inherent in early 20th-century pharmacology. For drug development professionals today, the story of this compound serves as a powerful reminder of the perpetual balancing act between efficacy and safety, and a historical benchmark for the profound impact that a single, innovative molecule can have on population health.

References

- 1. nah.sen.es [nah.sen.es]

- 2. Sleeping Sickness Epidemics and Colonial Responses in East and Central Africa, 1900–1940 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sleeping Sickness at the Crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypanosomiasis, human African (sleeping sickness) [who.int]

- 8. dokumen.pub [dokumen.pub]

- 9. researchgate.net [researchgate.net]

- 10. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 14. This compound | C8H10AsN2NaO4 | CID 23665572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. encyclopedia.com [encyclopedia.com]

A Technical Guide to the Pioneering Tryparsamide Clinical Trials in the Belgian Congo

An in-depth analysis of Dr. Louise Pearce's groundbreaking research on the treatment of African Trypanosomiasis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

In a landmark series of clinical trials initiated in 1920 in the Belgian Congo, American pathologist Dr. Louise Pearce of the Rockefeller Institute for Medical Research undertook the formidable task of evaluating Tryparsamide for the treatment of African Trypanosomiasis, commonly known as sleeping sickness. The devastating epidemic had ravaged vast regions of Africa, and existing treatments were of limited efficacy and considerable toxicity. Dr. Pearce's meticulous research, conducted in collaboration with a local hospital and laboratory in Léopoldville, was instrumental in establishing the drug's safety, effectiveness, and optimal dosage, ultimately leading to a significant breakthrough in the fight against this fatal disease.[1] This whitepaper provides a detailed technical guide to these pivotal clinical trials, presenting the available quantitative data, outlining the experimental protocols, and visualizing the workflow of this historic undertaking.

Quantitative Data Summary

The clinical trials conducted by Dr. Pearce and her colleagues generated a wealth of data on the efficacy and safety of this compound. The following tables summarize the key quantitative findings from her seminal 1921 monograph, "Studies on the Treatment of Human Trypanosomiasis with this compound (the Sodium Salt of N-Phenylglycineamide-p-Arsonic Acid)."

Table 1: Efficacy of Single Doses of this compound in Early-Stage Disease

| Dosage (mg/kg) | Number of Patients | Duration of Peripheral Sterilization (Days) | Outcome | Observation Period (Days) |

| 17 - 83 | Multiple | 17 - 58 | Relapse | Not Specified |

| 9 - 68 | Multiple | Not Applicable | No Relapse Detected | 40 - 111 |

Peripheral sterilization refers to the clearance of trypanosomes from the lymph glands and blood.[1]

Table 2: Recommended Dosage Regimens for this compound

| Disease Stage | Total Recommended Dosage (grams) | Treatment Course |

| Early | 24.0 - 30.0 | Not specified in initial reports |

| Advanced | 50.0 - 70.0 | Two or three courses of 8-10 weekly doses |

These dosage recommendations were developed based on the extensive clinical data gathered during the trials.

Table 3: General Efficacy and Safety Profile of this compound

| Metric | Finding |

| Cure Rate | Approximately 80% of cases were successfully treated. |

| Time to Peripheral Sterilization | An average of 6 to 12 hours after a single dose of 0.5 to 5.0 grams.[1] |

| Key Adverse Effect | Visual disturbances, including partial or complete loss of vision, were noted, particularly with high doses in severe cases. This was often transitory.[1] |

Experimental Protocols

Dr. Pearce's work was characterized by a systematic and rigorous approach to clinical investigation, especially remarkable for the era and the challenging field conditions. The following outlines the key methodologies employed in the this compound trials.

Patient Selection and Diagnosis

Patients with confirmed Trypanosoma gambiense infection were enrolled in the studies. Diagnosis was established through microscopic examination of fluid aspirated from enlarged cervical lymph glands and, in some cases, examination of the blood. The stage of the disease (early or advanced) was determined based on clinical presentation, with a particular focus on the presence of neurological symptoms and the analysis of cerebrospinal fluid (CSF) for trypanosomes and cell count, indicating central nervous system involvement.

Drug Preparation and Administration

This compound, the sodium salt of N-phenylglycineamide-p-arsonic acid, is a water-soluble crystalline substance. For administration, it was dissolved in sterile water. The trials explored two primary routes of administration:

-

Intravenous (IV): The most common method of administration.

-

Intramuscular (IM): Injections were given deep into the gluteal muscles.

The immediate trypanocidal effect was observed to be as rapid with intramuscular administration as with the intravenous route, and the duration of peripheral sterilization was noted to be "appreciably longer" with the former.[1]

Monitoring of Treatment Efficacy

The primary endpoint for assessing the immediate efficacy of this compound was the clearance of trypanosomes from the peripheral circulation and lymph. This was meticulously monitored through frequent microscopic examinations of gland aspirates and blood samples in the hours and days following drug administration.

For patients with advanced disease, the effect of the treatment on the central nervous system was a critical area of investigation. This was assessed by monitoring the changes in the cell count of the cerebrospinal fluid and observing the improvement of neurological and mental symptoms.[1]

Safety and Toxicity Assessment

Patient safety was a paramount concern, and the trials carefully documented any adverse effects. The most significant untoward effect identified was the occurrence of visual disturbances.[1] These were noted to be more frequent with repeated administrations of the drug in advanced cases. In many instances, this side effect was transitory, and treatment could be resumed without recurrence.[1]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the clinical trial process, from patient diagnosis to the assessment of treatment outcomes.

Caption: Workflow of the this compound Clinical Trials in the Belgian Congo.

Conclusion

Dr. Louise Pearce's clinical trials of this compound in the Belgian Congo represent a pivotal moment in the history of tropical medicine and drug development. Her rigorous and systematic approach, conducted under challenging conditions, not only established a life-saving treatment for a devastating disease but also set a precedent for future clinical research. The data and protocols from these trials, as detailed in this guide, offer valuable insights for contemporary researchers and professionals in the field, underscoring the enduring principles of careful observation, meticulous data collection, and a steadfast commitment to improving human health. The success of this compound, which remained a frontline treatment for decades, is a direct result of the pioneering work of Dr. Pearce and her colleagues at the Rockefeller Institute.

References

An In-Depth Technical Guide to the Early In vivo Studies of Tryparsamide: Toxicity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryparsamide, a pentavalent arsenical compound, emerged in the early 20th century as a groundbreaking treatment for African trypanosomiasis, commonly known as sleeping sickness. Developed at the Rockefeller Institute for Medical Research, its journey from laboratory synthesis to clinical application was underpinned by a series of meticulous in vivo studies. This technical guide provides a comprehensive overview of the seminal early animal research that established the toxicity and efficacy profile of this compound, paving the way for its use in human patients. The foundational work, primarily conducted by physicians Louise Pearce and Wade Hampton Brown, and chemists Walter A. Jacobs and Michael Heidelberger, serves as a historical case study in experimental therapeutics and highlights the nascent understanding of chemotherapy in the 1920s.

Core Experimental Protocols

The initial in vivo evaluation of this compound (the sodium salt of N-phenylglycineamide-p-arsonic acid) was systematically carried out in several animal models, with rabbits being the primary subject for detailed investigation of therapeutic efficacy and toxicological effects. The methodologies employed in these pioneering studies are detailed below.

Animal Models and Husbandry

The primary animal models utilized were mice, rats, guinea pigs, and rabbits. While initial screening for trypanocidal activity was conducted in smaller rodents, rabbits were the preferred model for more extensive studies due to their larger size, which facilitated easier observation of clinical signs and collection of blood samples for parasitological examination. The animals were housed under standard laboratory conditions of the era, though specific details on diet and environmental controls are not extensively documented in the original publications.

Trypanosome Strains and Inoculation

A variety of pathogenic trypanosome species were used to induce experimental infections, including Trypanosoma brucei, Trypanosoma gambiense, Trypanosoma equinum, Trypanosoma equiperdum, and Trypanosoma evansi. These strains were maintained through serial passage in laboratory animals.

The standard method of inoculation was intraperitoneal or intravenous injection of a saline suspension of trypanosomes obtained from the blood of an infected donor animal. The inoculum was calibrated to produce a consistently fatal infection within a predictable timeframe, typically an acute and actively progressing infection of 1 to 2 weeks' duration in rabbits.

Drug Preparation and Administration

This compound, a water-soluble powder, was prepared for injection by dissolving it in sterile water or saline. The concentration of the solution was adjusted to deliver the desired dose in a convenient volume. The primary routes of administration explored were:

-

Intravenous (IV): The most common route for assessing both toxicity and efficacy.

-

Intramuscular (IM): Investigated as an alternative to intravenous injection.

-

Subcutaneous (SC): Also explored for its therapeutic potential.

-

Oral (per os): Limited experiments were conducted to assess gastrointestinal absorption and efficacy.

Assessment of Efficacy

The efficacy of this compound was primarily evaluated based on the following parameters:

-

Parasite Clearance: Microscopic examination of fresh blood smears to determine the time required for the disappearance of trypanosomes from the peripheral circulation.

-

Relapse: Continued monitoring of blood for the reappearance of trypanosomes after initial clearance.

-

Cure: The ultimate measure of efficacy was the permanent absence of trypanosomes from the blood and the survival of the animal. Animals were typically observed for an extended period post-treatment to confirm a cure.

Assessment of Toxicity

The toxicity of this compound was a critical component of the early investigations and was assessed through:

-

Determination of Lethal Dose: The minimum lethal dose (MLD) was established for different animal species and routes of administration.

-

Clinical Observation: Animals were closely monitored for any adverse effects following drug administration, including changes in behavior, appetite, weight, and the appearance of any neurological or other systemic signs of toxicity.

-

Ocular Examination: Given the known neurotoxic potential of arsenicals, particular attention was paid to the eyes. While detailed ophthalmological examinations as conducted today were not available, observations for signs of visual impairment were noted.

-

Pathological Examination: In some cases, post-mortem examinations were performed on animals that died from toxic doses to identify any gross or microscopic tissue damage.

Quantitative Data on Toxicity and Efficacy

The early in vivo studies provided crucial quantitative data that guided the subsequent clinical use of this compound. The following tables summarize the key findings from the research conducted by Pearce and Brown.

Table 1: Toxicity of this compound in Various Animal Models

| Animal Model | Route of Administration | Minimum Lethal Dose (g/kg) | Toxic Effects Noted |

| Mice | Intravenous | 2.0 - 2.25 | Acute toxic effects leading to death. |

| Rats | Intravenous | 0.75 | Acute toxic effects leading to death. |

| Guinea Pigs | Intravenous | - | (Data not specified in available records) |

| Rabbits | Intravenous | 0.75 - 1.0 | Acute toxic effects leading to death. |

Note: The original publications emphasized that toxic effects were generally confined to doses close to the minimum lethal dose, with rapid and complete recovery from sublethal intoxications.

Table 2: Efficacy of this compound in Various Animal Models

| Animal Model | Trypanosome Species | Route of Administration | Curative Dose Range (g/kg) | Curative Ratio (Lethal Dose / Curative Dose) |

| Mice | Various | Intravenous | 0.2 - 0.3 | 1:8 |

| Rats | Various | Intravenous | 0.2 - 0.3 | 1:3 |

| Guinea Pigs | Various | Intravenous | 0.15 | 1:10 |

Table 3: Efficacy of this compound in Rabbits with Experimental Trypanosomiasis

| Trypanosome Species | Route of Administration | Single Dose (g/kg) | Number of Rabbits Treated | Number Cured | Cure Rate (%) |

| Tr. brucei | Intravenous | 0.2 - 0.35 | 29 | 25 | 86 |

| Tr. brucei | Intramuscular | 0.2 - 0.5 | - | Permanent cures obtained | - |

| Tr. brucei | Oral (with NaHCO3) | 0.75 | 1 | 1 | 100 |

| Tr. gambiense | Intravenous | 0.15 | 3 | 1 | 33 |

| Tr. gambiense | Intravenous | 0.3 | - | No relapses observed | - |

Note: For Tr. brucei infections in rabbits treated intravenously, no relapses were observed with single doses above 0.3 g/kg. The data for intramuscular and oral administration were from a smaller number of experiments but demonstrated the potential for these routes.

Early Hypotheses on the Mechanism of Action

The early 20th-century understanding of pharmacology was limited, and the precise molecular mechanisms of drug action were largely unknown. The researchers of this compound did not propose a detailed signaling pathway for its action. However, their observations led to some early hypotheses:

-

Direct Trypanocidal Action: The rapid clearance of trypanosomes from the bloodstream following administration suggested a direct killing effect of the drug on the parasites.

-

Modification of the Host-Parasite Relationship: Brown and Pearce noted that in some cases, particularly with spirochete infections, this compound seemed to control the infection without immediately eradicating all the organisms. They hypothesized that the drug might alter the parasites in a way that they were more susceptible to the host's immune defenses or that it modified the host's tissue reaction to the infection.[1]

It was understood that as a pentavalent arsenical, this compound likely required reduction in vivo to a trivalent form to exert its trypanocidal activity, a concept that was being explored with other arsenical drugs of the era.

Visualizations

Experimental Workflow for Efficacy Studies

The logical flow of the efficacy experiments can be visualized as follows:

References

The Molecular Basis of Tryparsamide's Trypanocidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryparsamide, a pentavalent organic arsenical, was historically a cornerstone in the treatment of late-stage human African trypanosomiasis (HAT), particularly cases involving the central nervous system caused by Trypanosoma brucei gambiense.[1][2][3] Although largely superseded by newer, less toxic therapies, the study of its mechanism of action provides valuable insights into the unique biochemistry of trypanosomes and the principles of targeted chemotherapy. This technical guide elucidates the molecular basis of this compound's trypanocidal activity, focusing on its metabolic activation, primary molecular target, and the downstream consequences for the parasite. It details the key experimental protocols used to unravel this mechanism and presents relevant quantitative data for a comprehensive understanding.

Introduction: A Historical and Chemical Perspective

First synthesized in 1919, this compound is the sodium salt of N-phenylglycineamide-p-arsonic acid.[1][4] As a pentavalent arsenical [As(V)], it is relatively inert. Its trypanocidal efficacy relies on its metabolic reduction within the trypanosome to a more reactive trivalent state [As(III)].[1] This conversion is a critical first step, as the trivalent form is the active agent that interacts with the parasite's cellular machinery. The ability of this compound to penetrate the central nervous system made it invaluable for treating the neurological stage of sleeping sickness.[1][2] However, its use was associated with significant toxicity, most notably optic nerve damage, which led to its eventual replacement.[1]

The Primary Molecular Target: The Trypanothione System

The selective toxicity of arsenicals like this compound against trypanosomes is primarily due to their interaction with a unique and essential metabolic pathway in these parasites: the trypanothione system. This system is absent in the mammalian host, making it an excellent target for chemotherapy.[5][6][7]

Trypanothione: The Parasite's Key Antioxidant

In mammals, glutathione and the glutathione reductase system protect against oxidative damage. Trypanosomatids, however, rely on a different molecule, trypanothione [N1,N8-bis(glutathionyl)spermidine], and the enzyme trypanothione reductase.[5][6][7] Trypanothione is a conjugate of two glutathione molecules linked by a spermidine bridge.

Mechanism of Action: Adduct Formation and Enzyme Inhibition

The active trivalent form of this compound (or more accurately, its aromatic arsenoxide metabolite) reacts readily with the sulfhydryl groups of reduced trypanothione. This reaction forms a stable cyclic adduct, effectively sequestering the parasite's primary defense against oxidative stress.[5][8]

While the sequestration of trypanothione is detrimental in itself, the resulting adduct is also a potent inhibitor of a key enzyme: trypanothione reductase.[5][6][9] This enzyme is responsible for regenerating reduced trypanothione from its oxidized (disulfide) form. Inhibition of trypanothione reductase leads to a catastrophic breakdown of the parasite's antioxidant defense system. The cell is unable to cope with reactive oxygen species, leading to damage to proteins, lipids, and DNA, and ultimately, cell death.

Research on the related trivalent arsenical, melarsen oxide, has shown that its adduct with trypanothione (Mel T) is a potent inhibitor of trypanothione reductase from T. brucei, with an inhibition constant (Ki) of 9.0 µM.[5][6][8][9]

Secondary Targets and Downstream Effects

While the trypanothione system is the primary target, the polypharmacology of arsenicals means other cellular processes are also affected.[3]

-

Glycolysis: Bloodstream form trypanosomes are entirely dependent on glycolysis for ATP production.[10][11][12] Trivalent arsenicals are known to inhibit sulfhydryl-containing enzymes, including key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[10][11] Disruption of this central metabolic pathway would rapidly deplete the parasite's energy supply.

-

Oxidative Stress and Apoptosis: The collapse of the trypanothione system leads to massive oxidative stress. This can trigger a programmed cell death pathway in the parasite, exhibiting features of apoptosis.[13]

Drug Uptake and Mechanisms of Resistance

The efficacy of this compound is dependent on its entry into the trypanosome. This is not a simple diffusion process but is mediated by specific membrane transporters.

-

P2 Aminopurine Transporter: This transporter (encoded by the TbAT1 gene) is a primary route of entry for arsenicals and diamidine drugs.[1][14][15]

-

Aquaglyceroporin 2 (AQP2): This channel has also been identified as a significant transporter for these compounds.[14][16]

The main mechanism of resistance to this compound and other arsenicals is the loss or modification of these transporters.[1][3][14][16] Mutations in the genes encoding these proteins lead to reduced drug uptake, preventing the compound from reaching its intracellular target.[1][14]

Quantitative Data Summary

While specific IC50 data for this compound is scarce in modern literature, the key quantitative value for its mechanism of action comes from studies on analogous arsenicals.

| Compound/Adduct | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference(s) |

| Melarsen-Trypanothione Adduct (Mel T) | Trypanothione Reductase | Trypanosoma brucei | 9.0 µM | [5][6][8][9] |

Detailed Experimental Protocols

Protocol: In Vitro Trypanocidal Activity Assay (IC50 Determination)

This protocol is adapted from standard methods used to assess the activity of compounds against bloodstream form trypanosomes.[17][18][19]

-

Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (at a density of 2 x 10^4 cells/mL) to each well.

-

Drug Addition: Add 100 µL of the diluted this compound solutions to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., pentamidine).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) to each well and incubate for a further 4-6 hours. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.

Protocol: Inhibition of Trypanothione Reductase

This protocol outlines the spectrophotometric measurement of trypanothione reductase activity and its inhibition.

-

Enzyme and Substrate Preparation:

-

Purify recombinant trypanothione reductase from E. coli.

-

Prepare a reaction buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).

-

Prepare solutions of NADPH, oxidized trypanothione (trypanothione disulfide), and the inhibitor (the pre-formed arsenical-trypanothione adduct).

-

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, NADPH, and trypanothione disulfide.

-

To measure inhibition, add varying concentrations of the inhibitor to the cuvette and pre-incubate with the enzyme for a defined period.

-

Initiate the reaction by adding a known amount of trypanothione reductase.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots.

-

Visualizations: Pathways and Workflows

Molecular Mechanism of this compound

References

- 1. This compound Research Chemical| [benchchem.com]

- 2. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH this compound (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H10AsN2NaO4 | CID 23665572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trypanothione is the primary target for arsenical drugs against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Inhibition of the glycolytic enzymes in the trypanosome: an approach in the development of new leads in the therapy of parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.vu.nl [research.vu.nl]

- 12. Glycolysis in the African Trypanosome: Targeting Enzymes and Their Subcellular Compartments for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 18. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of the in vitro trypanocidal activity [protocols.io]

A Historical Perspective on Tryparsamide's Efficacy and Toxicity in the Treatment of Trypanosoma brucei gambiense

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tryparsamide, a pentavalent arsenical compound, holds a significant place in the history of chemotherapy as the first effective treatment for the late, or meningoencephalitic, stage of human African trypanosomiasis (HAT), commonly known as sleeping sickness, caused by Trypanosoma brucei gambiense. Developed at the Rockefeller Institute in the early 20th century, its introduction into clinical practice, most notably through the pioneering field studies of Dr. Louise Pearce in the Belgian Congo in the 1920s, marked a pivotal moment in the fight against this devastating neglected tropical disease. This technical guide provides a comprehensive historical perspective on the use of this compound, focusing on its efficacy, toxicity, and the experimental methodologies of the era. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the challenges and successes of early trypanocidal drug development.

Quantitative Analysis of this compound's Efficacy and Toxicity

The following tables summarize the available quantitative data from historical studies on the use of this compound for T. b. gambiense infection. It is important to note that the precision and reporting standards of clinical trials in the early 20th century differ significantly from modern practices.

| Parameter | Reported Value/Range | Reference |

| Cure Rate | Approximately 80% | [1][2] |

| Dosage (Single Dose) | 0.5 to 5.0 grams | [3] |

| Dosage (Per Kilo Body Weight) | 9 to 83 mg/kg | [3] |

| Time to Peripheral Sterilization | 6 to 12 hours | [3] |

Table 1: Efficacy of this compound against Trypanosoma brucei gambiense

| Adverse Effect | Incidence/Details | Reference |

| Visual Impairment (Overall) | 22% (17 of 77 patients in one study) | |

| Slight Impairment | 7.8% (6 of 77 patients) | |

| Moderate Impairment | 9.1% (7 of 77 patients) | |

| Marked Impairment | 5.2% (4 of 77 patients) | |

| Recovery from Visual Impairment | 58.8% (10 of 17 affected patients recovered completely) |

Table 2: Incidence of Optic Neuritis and Visual Disturbances with this compound Treatment

| Regimen Component | Description | Reference |

| Individual Dose | Typically 3.0 grams | [4] |

| Frequency | Weekly | [4] |

| Course Duration | 8 to 10 weeks | [4] |

| Total Dosage (Early Stage) | 24.0 to 30.0 grams | [4] |

| Total Dosage (Advanced Stage) | 50.0 to 70.0 grams (administered in 2-3 courses with intervals of 2 or more months) | [4] |

| Route of Administration | Primarily Intravenous | [4] |

Table 3: Common Historical Dosage Regimens for this compound

Historical Experimental Protocols

The methodologies employed in the early clinical evaluations of this compound, while not documented with the rigor of modern clinical trial protocols, can be reconstructed from historical accounts. The following provides a detailed overview of the likely experimental procedures.

Patient Selection and Diagnosis

-

Initial Screening: Identification of suspected cases was based on clinical presentation, including symptoms like intermittent fever, headache, joint pains, and the characteristic swelling of the posterior cervical lymph nodes (Winterbottom's sign).[5]

-

Parasitological Confirmation: Definitive diagnosis relied on the microscopic identification of motile trypanosomes in bodily fluids.[6][7]

-

Lymph Node Aspiration: Fluid was aspirated from enlarged lymph nodes and examined directly under a microscope.[5]

-

Blood Examination: Thick and thin blood smears were prepared and stained (e.g., with Giemsa) to identify trypomastigotes. Due to fluctuating and often low parasitemia in T. b. gambiense infections, concentration techniques such as centrifugation to examine the buffy coat were also employed.[5][6][7]

-

Cerebrospinal Fluid (CSF) Examination: For staging the disease, a lumbar puncture was performed to collect CSF. The fluid was then centrifuged and the sediment examined microscopically for the presence of trypanosomes, which indicated central nervous system (CNS) involvement (late-stage disease).[6][8]

-

Drug Administration and Dosage

-

Route of Administration: this compound was administered primarily intravenously, although intramuscular injection was also possible.[3][4]

-

Dosage Regimen: As detailed in Table 3, treatment typically involved a series of weekly injections. The total dosage and the number of courses were adjusted based on the stage of the disease, with advanced cases receiving higher total doses administered in multiple courses with rest intervals.[4]

Patient Monitoring and Assessment of Efficacy

-

Parasitological Follow-up: The primary measure of efficacy was the disappearance of trypanosomes from the peripheral blood and lymph nodes. This was monitored through repeated microscopic examinations.[3]

-

Clinical Improvement: The resolution of clinical symptoms, such as fever and neurological manifestations, was a key indicator of treatment success.

-

Long-term Observation: Due to the chronic nature of sleeping sickness and the risk of relapse, patients were observed for extended periods following treatment.[4]

Toxicity Assessment

-